4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride
Overview
Description
4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride is an organic compound with the molecular formula C9H6Cl2FNO2S. It is commonly used as an intermediate in organic synthesis and pharmaceutical research . The compound is known for its reactivity and versatility in various chemical reactions, making it valuable in the development of new materials and drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride typically involves the sulfonylation of 4-fluoroisoquinoline. One common method includes the reaction of 4-fluoroisoquinoline with thionyl chloride (SOCl2) under controlled conditions . The reaction mixture is heated to around 70°C and stirred for several hours to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the use of halogenating reagents and subsequent purification steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used in the initial sulfonylation reaction.
Sodium Nitrite (NaNO2): Often used in diazotization reactions involving the compound.
Major Products
Sulfonamides: Formed through reduction reactions.
Sulfonic Acids: Formed through oxidation reactions.
Scientific Research Applications
4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the development of biochemical assays and probes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications, where the compound acts as a key intermediate .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoroisoquinoline-5-sulfonyl chloride
- 4-Fluoroisoquinoline-5-sulfonic acid
- 4-Fluoroisoquinoline-5-sulfonamide
Uniqueness
4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to other similar compounds. This makes it particularly useful in pharmaceutical applications where solubility is a critical factor .
Properties
IUPAC Name |
4-fluoroisoquinoline-5-sulfonyl chloride;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFNO2S.ClH/c10-15(13,14)8-3-1-2-6-4-12-5-7(11)9(6)8;/h1-5H;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBQKKWMAVBCJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CC(=C2C(=C1)S(=O)(=O)Cl)F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2FNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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